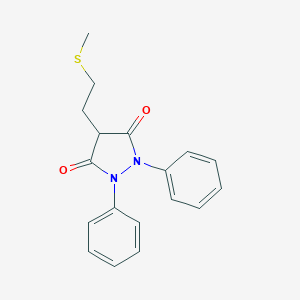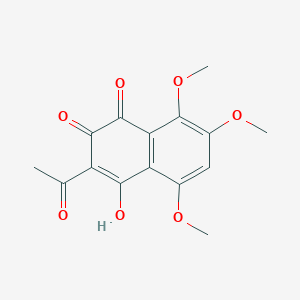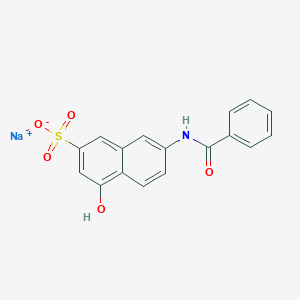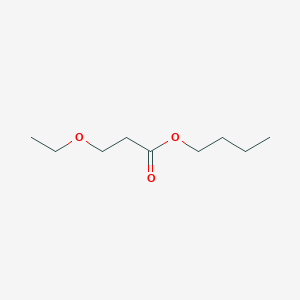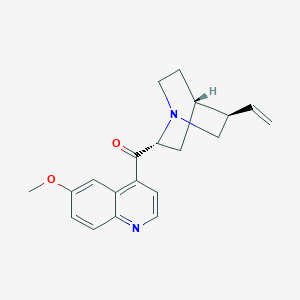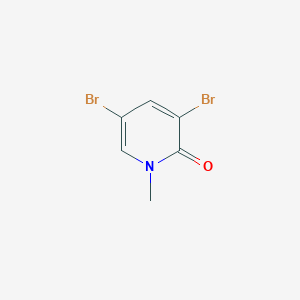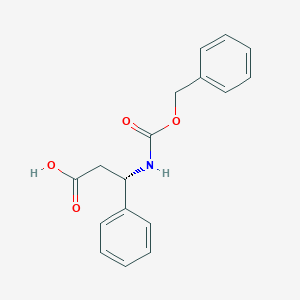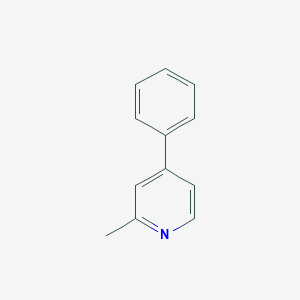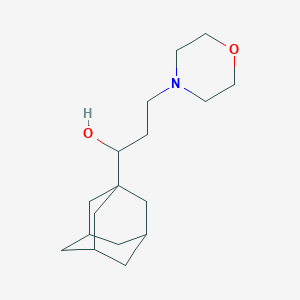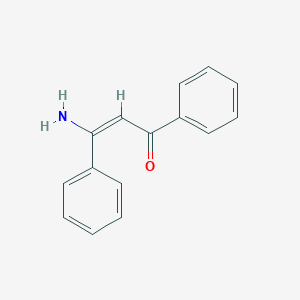
Samarium-152
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Samarium-152 is a radioactive isotope of samarium that has been gaining attention in the scientific community due to its potential applications in various fields. Samarium-152 is a beta-emitting radionuclide that is produced through neutron activation of natural samarium. It has a half-life of 93 hours, making it suitable for medical and industrial applications.
Mechanism Of Action
Samarium-152 works by emitting beta particles, which are high-energy electrons that can penetrate tissues and damage cancer cells. When samarium-152 is injected into the body, it accumulates in the cancer cells, where it emits beta particles that cause DNA damage and cell death. This process is known as targeted radionuclide therapy and is a promising approach for treating cancer.
Biochemical And Physiological Effects
Samarium-152 has been shown to have minimal biochemical and physiological effects on the body. It is eliminated from the body through the urine and does not accumulate in any specific organs or tissues. However, due to its high radioactivity, precautions must be taken when handling and administering samarium-152 to minimize radiation exposure.
Advantages And Limitations For Lab Experiments
One of the main advantages of samarium-152 is its high radioactivity, which makes it suitable for use in a wide range of lab experiments. It has a relatively short half-life, which allows for quick experimentation and reduces the risk of long-term radiation exposure. However, samarium-152 also has some limitations, including its high cost and limited availability.
Future Directions
There are several future directions for samarium-152 research. One area of interest is the development of new targeted radionuclide therapies for cancer using samarium-152. Researchers are also exploring the use of samarium-152 in environmental studies to track the movement of water and other substances through various systems. In addition, there is ongoing research into the use of samarium-152 in industrial radiography to improve the detection of defects in materials. As new applications for samarium-152 are discovered, its potential for scientific research will continue to grow.
Conclusion:
In conclusion, samarium-152 is a promising radioactive isotope with a wide range of scientific research applications. Its high radioactivity and short half-life make it suitable for use in targeted radionuclide therapy, industrial radiography, and environmental studies. As research into samarium-152 continues, its potential for scientific research will continue to grow, making it an important tool for scientists and researchers in various fields.
Synthesis Methods
Samarium-152 can be produced through neutron activation of natural samarium-151. This process involves bombarding samarium-151 with neutrons in a nuclear reactor, which converts it into samarium-152. The resulting samarium-152 is then purified through various methods to obtain a high-purity product suitable for use in medical and industrial applications.
Scientific Research Applications
Samarium-152 has a wide range of scientific research applications. It is used in nuclear medicine for targeted radionuclide therapy, where it is used to treat various types of cancer. Samarium-152 is also used in industrial radiography, where it is used to inspect welds and other materials for defects. In addition, samarium-152 is used in environmental studies to track the movement of water and other substances through various systems.
properties
CAS RN |
14280-32-1 |
|---|---|
Product Name |
Samarium-152 |
Molecular Formula |
Sm |
Molecular Weight |
151.91974 g/mol |
IUPAC Name |
samarium-152 |
InChI |
InChI=1S/Sm/i1+2 |
InChI Key |
KZUNJOHGWZRPMI-NJFSPNSNSA-N |
Isomeric SMILES |
[152Sm] |
SMILES |
[Sm] |
Canonical SMILES |
[Sm] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



